molecular formula C21H27N3O3 B2622344 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 898424-20-9

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Cat. No.: B2622344
CAS No.: 898424-20-9
M. Wt: 369.465
InChI Key: SWDJRCNVOSODFS-UHFFFAOYSA-N
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Description

    Starting Material: Cyclohexene.

    Reaction: Alkylation of the tetrahydroquinoline core with cyclohexene using a suitable base like sodium hydride.

    Conditions: Anhydrous conditions, typically in a solvent like tetrahydrofuran (THF).

  • Formation of the Ethanediamide Linkage

      Starting Material: Ethylenediamine.

      Reaction: Coupling of the alkylated tetrahydroquinoline with ethylenediamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Conditions: Room temperature, in the presence of a base like triethylamine.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

      Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

      Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

      Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps:

    • Formation of the Tetrahydroquinoline Core

        Starting Material: Aniline derivatives.

        Reaction: Cyclization with acetylacetone under acidic conditions to form the tetrahydroquinoline core.

        Conditions: Reflux in acetic acid.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

        Conditions: Aqueous or organic solvents, often under reflux.

        Products: Oxidized derivatives of the tetrahydroquinoline core.

    • Reduction

        Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

        Conditions: Anhydrous conditions, typically in solvents like ethanol or ether.

        Products: Reduced forms of the compound, potentially altering the cyclohexene moiety.

    • Substitution

        Reagents: Halogenating agents like N-bromosuccinimide (NBS).

        Conditions: Organic solvents, often under mild heating.

        Products: Halogenated derivatives, which can be further functionalized.

    Scientific Research Applications

    Chemistry

      Catalysis: As a ligand in transition metal catalysis.

      Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Biology

    Medicine

      Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry

      Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism by which N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide exerts its effects is likely multifaceted:

      Molecular Targets: May interact with enzymes or receptors involved in cellular signaling pathways.

      Pathways: Could modulate pathways related to cell proliferation, apoptosis, or oxidative stress.

    Comparison with Similar Compounds

    Similar Compounds

      1,2,3,4-Tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the cyclohexene and ethanediamide functionalities.

      Cyclohexene Derivatives: Similar in having the cyclohexene moiety but differ in the rest of the structure.

    Uniqueness

      Structural Complexity: The combination of the tetrahydroquinoline core with the cyclohexene and ethanediamide linkages makes it unique.

      Its unique structure may confer specific biological activities not seen in simpler analogs.

    Properties

    IUPAC Name

    N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H27N3O3/c1-15(25)24-13-5-8-17-9-10-18(14-19(17)24)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h6,9-10,14H,2-5,7-8,11-13H2,1H3,(H,22,26)(H,23,27)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SWDJRCNVOSODFS-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CCCCC3
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H27N3O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    369.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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